Cas no 7556-47-0 (6-Methoxyindoline)

6-Methoxyindoline structure
6-Methoxyindoline structure
商品名:6-Methoxyindoline
CAS番号:7556-47-0
MF:C9H11NO
メガワット:149.1897
MDL:MFCD07371636
CID:47564
PubChem ID:6427549

6-Methoxyindoline 化学的及び物理的性質

名前と識別子

    • 6-Methoxyindoline
    • 1H-Indole, 2,3-dihydro-6-methoxy-
    • 6-METHOXY-2,3-DIHYDRO-1H-INDOLE
    • 1H-Indole,2,3-dihydro-6-methoxy
    • 2,3-Dihydro-6-methoxyindol
    • 6-methoxy-1H-indoline
    • 6-methoxy-2,3-dihydro-indole
    • 6-methoxy-2,3-dihydroindoline
    • 6-methoxy-dihydroindole
    • 6-Methoxy indoline
    • 1H-Indole,2,3-dihydro-6-methoxy-
    • 6-methoxy-indoline
    • PubChem8317
    • AMY31158
    • 6-methoxy-2,3-dihydro-1-H-indole
    • KM1698
    • AB32628
    • LS20156
    • WT82630
    • A9616
    • V2361
    • 556M470
    • 7556-47-0
    • AS-47070
    • MFCD07371636
    • SCHEMBL550150
    • AC-31612
    • Q-102600
    • AKOS006285578
    • EN300-152899
    • FT-0602718
    • SY239842
    • DTXSID70423808
    • CS-0054253
    • F11865
    • DB-007175
    • MDL: MFCD07371636
    • インチ: 1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3
    • InChIKey: GKFGHNMPMAXWQS-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])([H])C2([H])[H]

計算された属性

  • せいみつぶんしりょう: 149.084064g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 149.084064g/mol
  • 単一同位体質量: 149.084064g/mol
  • 水素結合トポロジー分子極性表面積: 21.3Ų
  • 重原子数: 11
  • 複雑さ: 138
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.076
  • ゆうかいてん: Not available
  • ふってん: 266.8 °C at 760 mmHg
  • フラッシュポイント: 100 °C
  • 屈折率: 1.545
  • PSA: 21.26000
  • LogP: 1.80120
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

6-Methoxyindoline セキュリティ情報

6-Methoxyindoline 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methoxyindoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB310831-1 g
6-Methoxyindoline, 95%; .
7556-47-0 95%
1g
€161.00 2023-06-21
TRC
M263448-25mg
6-Methoxyindoline
7556-47-0
25mg
$64.00 2023-05-18
Chemenu
CM147831-1g
6-Methoxy-2,3-dihydro-1H-indole
7556-47-0 95%+
1g
$*** 2023-05-29
TRC
M263448-100mg
6-Methoxyindoline
7556-47-0
100mg
$87.00 2023-05-18
abcr
AB310831-5 g
6-Methoxyindoline, 95%; .
7556-47-0 95%
5g
€501.00 2023-06-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0133-1g
6-Methoxy-2,3-dihydro-1H-indole
7556-47-0 97%
1g
712.36CNY 2021-05-08
Chemenu
CM147831-5g
6-Methoxy-2,3-dihydro-1H-indole
7556-47-0 95%
5g
$393 2021-08-05
eNovation Chemicals LLC
Y1208848-1G
6-methoxyindoline
7556-47-0 97%
1g
$100 2024-07-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0133-25g
6-Methoxy-2,3-dihydro-1H-indole
7556-47-0 97%
25g
7377.97CNY 2021-05-08
Enamine
EN300-152899-5000mg
6-methoxy-2,3-dihydro-1H-indole
7556-47-0 95.0%
5000mg
$283.0 2023-09-26

6-Methoxyindoline 関連文献

6-Methoxyindolineに関する追加情報

6-Methoxyindoline (CAS No: 7556-47-0) - A Comprehensive Overview

6-Methoxyindoline, also known by its CAS registry number 7556-47-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, which belongs to the indoline family, is characterized by its unique structure and versatile applications. In recent years, advancements in synthetic methodologies and its incorporation into cutting-edge materials have further solidified its importance in both academic and industrial research.

The molecular structure of 6-Methoxyindoline consists of a fused bicyclic system comprising an indole ring with a methoxy group (-OCH3) attached at the sixth position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it highly versatile for various applications. The methoxy group acts as an electron-donating substituent, which can influence the reactivity of the compound in different chemical environments.

Recent studies have highlighted the potential of 6-Methoxyindoline as a precursor for synthesizing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. Researchers have demonstrated that this compound can act as a ligand, enabling the formation of highly porous and stable structures with applications in gas storage, catalysis, and sensing technologies. For instance, a 2023 study published in *Nature Communications* reported the successful synthesis of a MOF based on 6-Methoxyindoline, showcasing exceptional performance in carbon dioxide capture under high-pressure conditions.

In the realm of organic synthesis, 6-Methoxyindoline has been employed as an intermediate in the construction of complex natural product analogs and bioactive molecules. Its ability to undergo various transformations, such as cycloadditions and cross-coupling reactions, has made it a valuable building block for chemists. A notable example is its use in the synthesis of indole alkaloids, which are known for their pharmacological activities.

The physical properties of 6-Methoxyindoline are also worth mentioning. It exists as a crystalline solid with a melting point of approximately 180°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various synthetic procedures requiring precise control over reaction conditions.

From a pharmacological perspective, 6-Methoxyindoline has been investigated for its potential role in drug discovery. Preclinical studies have suggested that derivatives of this compound may exhibit anti-inflammatory and antioxidant activities, making them promising candidates for therapeutic interventions. A 2023 study conducted at the University of California revealed that certain analogs derived from 6-Methoxyindoline demonstrated potent inhibitory effects against inflammatory cytokines, opening new avenues for treating chronic inflammatory diseases.

Moreover, advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of 6-Methoxyindoline at the molecular level. Density functional theory (DFT) calculations have been employed to study the frontier molecular orbitals of this compound, providing valuable information about its interaction with other molecules in chemical reactions.

In terms of industrial applications, 6-Methoxyindoline has found utility in the formulation of specialty chemicals and advanced materials. Its ability to act as a chelating agent makes it valuable in processes requiring precise metal coordination control. Additionally, its role as a stabilizer in polymer systems has been explored, with promising results reported in enhancing thermal stability and mechanical properties.

Looking ahead, ongoing research into 6-Methoxyindoline is expected to uncover even more innovative applications across diverse disciplines. The compound's unique combination of structural features and functional versatility positions it as a key player in future advancements within organic synthesis, materials science, and pharmacology.

In conclusion, 6-Methoxyindoline (CAS No: 7556-47-0) stands out as a multifaceted compound with immense potential across various scientific domains. Its role as a building block for advanced materials and bioactive molecules underscores its significance in contemporary research efforts.

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Amadis Chemical Company Limited
(CAS:7556-47-0)6-Methoxyindoline
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清らかである:99%/99%
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